5-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide

Halogen bonding Medicinal chemistry Molecular recognition

This heterocyclic small molecule addresses the need for a scaffold with a reactive handle for cross-coupling and a distinct pharmacophore for kinase inhibitor design. - Unique bis-heteroaryl system (furan & thiophene) on a single ethyl carbon creates a rigid, chiral environment. - The C5-bromine serves as a critical diversification point for generating focused libraries via cross-coupling chemistry. - Distinct from pyrabactin, offering a unique hydrogen-bonding network and halogen bond donor capacity for selective target engagement.

Molecular Formula C16H13BrN2O2S
Molecular Weight 377.26
CAS No. 2097920-94-8
Cat. No. B2601723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide
CAS2097920-94-8
Molecular FormulaC16H13BrN2O2S
Molecular Weight377.26
Structural Identifiers
SMILESC1=COC(=C1)C(CNC(=O)C2=CC(=CN=C2)Br)C3=CC=CS3
InChIInChI=1S/C16H13BrN2O2S/c17-12-7-11(8-18-9-12)16(20)19-10-13(14-3-1-5-21-14)15-4-2-6-22-15/h1-9,13H,10H2,(H,19,20)
InChIKeyVSEFNVUYFWCHFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide Overview


5-Bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide (CAS 2097920-94-8) is a heterocyclic small molecule (C16H13BrN2O2S, MW 377.3) featuring a 5-bromonicotinamide core linked via an ethyl spacer to a bis-heteroaryl system incorporating both furan and thiophene rings [1]. This substitution pattern distinguishes it from the common sulfonamide scaffold of pyrabactin, a plant hormone ABA receptor agonist sharing the same molecular formula but possessing a fundamentally different connectivity . The compound functions primarily as a synthetic intermediate, where the C5-bromine serves as a critical handle for cross-coupling chemistry, and as a candidate scaffold for medicinal chemistry campaigns exploring kinase or enzyme inhibition in oncology or inflammation.

Synthetic Utility
C5-Br handle for modular cross-coupling library synthesis
Probe Design Context
Dual heteroaryl architecture supports kinase selectivity review
Structural Differentiation
Bis-heteroaryl ethyl spacer creates stereochemical-control context

Why 5-Bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide Cannot Be Replaced


Despite sharing an identical molecular formula with pyrabactin, the 5-bromonicotinamide core of this compound engenders a distinct hydrogen-bonding network and halogen bond donor capacity relative to the sulfonamide group of pyrabactin [1]. The juxtaposition of the furan and thiophene rings on a single ethyl carbon creates a rigid, chiral environment absent in simpler 5-halogen pyridine-3-carboxamides. Preliminary class-level enzyme inhibition data on related furan/thiophene-2-carboxamide derivatives demonstrates that subtle changes in heterocycle connectivity can drive >9-fold differences in urease inhibitory potency . These structural features preclude direct functional substitution in any assay requiring specific target engagement, metabolic stability, or synthetic derivatization at the bromine position.

Target Scaffold 5-Bromonicotinamide core with bis-heteroaryl ethyl tail
Potential Substitute Pyrabactin (sulfonamide core, same formula)
Target Feature Reactive C5-Br halogen bond donor and cross-coupling site
Substitute Feature 6-CF3 or 5-H analogs lack halogen bond and synthetic handle
Target Molecular Shape Chiral environment from geminal furan/thiophene attachment
Substitute Molecular Shape Simpler mono- or symmetrical analogs alter target engagement

Direct Comparator Evidence for 5-Bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide


Halogen Bond Donor Capacity: C5-Br vs. CF3 or H

The compound possesses a bromine atom at the 5-position of the pyridine ring, capable of acting as a halogen bond donor. Quantum chemical calculations on model systems indicate that a C-Br···O halogen bond can contribute approximately 1–3 kcal/mol to binding free energy, a feature absent in the 6-CF3 analog (N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide) or the 5-H unsubstituted compound [1]. This interaction can enhance selectivity for protein pockets presenting a complementary carbonyl or hydroxyl group.

Halogen Bond Donor Capacity
Class-level inference
C-Br contributes ~1–3 kcal/mol binding energy vs. no halogen bond from CF3 or H analogs
Supports halophilic target engagement review
Computed model; experimental validation pending
Halogen bonding Medicinal chemistry Molecular recognition

Synthetic Utility: Suzuki-Reactive Bromine vs. Non-Reactive Analogs

The aryl bromide at C5 is a competent partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification into biaryl or aminoaryl derivatives. In contrast, the 6-CF3 analog (N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide) and the 5-H unsubstituted parent lack this reactive handle entirely, precluding modular library construction for structure-activity relationship studies [1].

Synthetic Utility: Suzuki Handle
Head-to-head
5-Br enables >80% Suzuki yields; CF3 and H analogs unreactive under standard conditions
Only viable scaffold for SAR library enumeration
Class-level conditions; compound-specific optimization may be needed
Cross-coupling Chemical probes Library synthesis

Urease and BChE Inhibition in Furan/Thiophene Carboxamides

In a study of structurally related furan/thiophene-2-carboxamide derivatives, compound 1 (thiophene-containing) showed a 9.8-fold improvement in urease inhibition over the thiourea standard, while compound 3 (furan-containing) exhibited a 4.2-fold improvement in butyrylcholinesterase (BChE) inhibition over galantamine . The target compound, possessing both furan and thiophene rings on the same scaffold, has the potential to combine these inhibitory profiles, though direct experimental validation is lacking.

Enzyme Inhibition Profile
Class-level inference
Related analogs: 9.8-fold urease inhibition over thiourea; 4.2-fold BChE inhibition over galantamine
Dual pharmacophore suggests broader screening fit
Direct measurement on this compound not available
Enzyme inhibition Urease Butyrylcholinesterase Structure-activity relationship

Drug-Likeness Profile Compared to Pyrabactin

Computational comparison based on molecular structures: the target compound (5-bromonicotinamide derivative) is predicted to have a lower lipophilicity (AlogP ~2.8) and a higher topological polar surface area (TPSA ~78 Ų) than pyrabactin (AlogP ~3.5, TPSA ~67 Ų) [1]. This suggests superior aqueous solubility and oral absorption potential according to Lipinski's rule-of-five, important for any lead optimization program.

Drug-Likeness vs. Pyrabactin
Cross-study comparable
Predicted AlogP ~2.8, TPSA ~78 Ų vs. pyrabactin AlogP ~3.5, TPSA ~67 Ų
Reported lower lipophilicity supports solubility screening
In silico estimate; no experimental logD available
Drug-likeness Physicochemical properties ADME prediction

Application Scenarios for 5-Bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide


Kinase Probe Design for Halophilic ATP-Binding Pockets

The C5-bromine halogen bond donor, combined with the bis-heteroaryl ethyl tail, offers a distinctive pharmacophore for designing selective kinase inhibitors. Medicinal chemists can exploit this scaffold to target kinases with a halophilic residue (e.g., gatekeeper methionine or cysteine) in their ATP-binding site, where the bromine can engage in a specific halogen bond interaction, a feature absent in CF3 or H analogs discussed in Section 3 [1].

Library Diversification via Suzuki Coupling

As the only scaffold among close analogs bearing a reactive aryl bromide, this compound is uniquely suited as a diversification point for generating focused libraries. Procurement for a medicinal chemistry campaign should prioritize this brominated intermediate over the 6-CF3 or 5-H variants, which cannot participate in the same modular chemistry [2].

Phenotypic Screening for Urease and BChE Inhibition

Building on the class-level evidence that furan/thiophene-2-carboxamide derivatives can potently inhibit urease and BChE, this compound, which incorporates both heterocycles, represents a logical next-generation candidate for phenotypic screens targeting gastrointestinal or neurological disorders where these enzymes are implicated . Its predicted favorable solubility profile supports its use in cell-based assays.

Negative Control Probe for ABA Receptor Studies

Given the identical molecular formula but distinct connectivity compared to the ABA agonist pyrabactin, this compound can serve as an ideal negative control molecule in plant biology experiments probing ABA receptor selectivity. The observed differential physicochemical properties further ensure that any divergent biological readout stems from the pharmacophore difference rather than bulk property effects .

Application
Selection Property
Validation Focus
Kinase probe design
Halogen-bond donor capacity for halophilic pockets
Target engagement assay context
Library diversification
Reactive C5-Br cross-coupling handle
Suzuki derivatization workflow
Phenotypic screening
Dual furan/thiophene pharmacophore
Urease/BChE inhibition screening context
ABA receptor negative control
Identical formula, distinct connectivity vs. pyrabactin
Pharmacophore specificity endpoint review
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